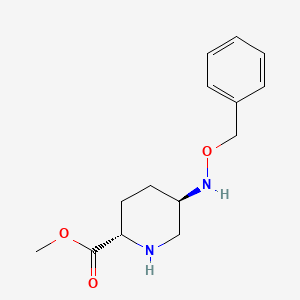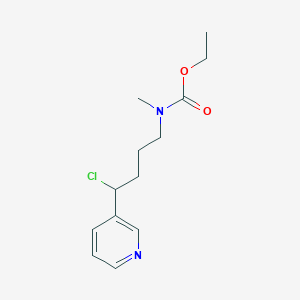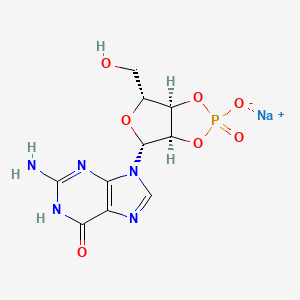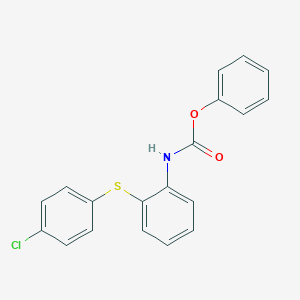
2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate is a derivative of glucose, specifically modified to include acetylamino and oxime groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate typically involves multiple steps:
Acetylation: The glucose molecule undergoes acetylation to introduce acetyl groups at the 3, 4, and 6 positions.
Amination: An amination reaction introduces the acetylamino group at the 2 position.
Oximation: The oxime group is introduced at the 1 position through a reaction with hydroxylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the oxime group.
Reduction: Reduction reactions may target the oxime or acetylamino groups.
Substitution: Substitution reactions can occur at various positions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitroso derivative, while reduction could produce an amine.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules.
Industry: Used in the synthesis of specialty chemicals.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. The acetylamino and oxime groups can interact with enzymes, receptors, or other proteins, potentially altering their activity or function.
類似化合物との比較
Similar Compounds
2-Amino-2-deoxy-D-glucose: Lacks the acetyl and oxime groups.
N-Acetylglucosamine: Similar structure but lacks the oxime group.
Glucosamine: A simpler derivative of glucose.
Uniqueness
2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate is unique due to the combination of acetylamino and oxime groups, which can confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
908353-02-6 |
|---|---|
分子式 |
C₁₄H₂₂N₂O₉ |
分子量 |
362.33 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









